N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methylhexanamide
Description
N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methylhexanamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological and pharmacological activities
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-3-4-7-15(2)20(25)21-16-10-12-24(13-11-16)14-19-22-17-8-5-6-9-18(17)23-19/h5-6,8-9,15-16H,3-4,7,10-14H2,1-2H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKXWKAINLCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)NC1CCN(CC1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methylhexanamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Attachment of Piperidine Ring: The piperidine ring is introduced by reacting the benzimidazole derivative with piperidine under suitable conditions.
Formation of Hexanamide Chain: The final step involves the introduction of the hexanamide chain through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methylhexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methylhexanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with biopolymers, allowing the compound to inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis . The piperidine ring may enhance the compound’s binding affinity and specificity for certain targets, while the hexanamide chain could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methylhexanamide: Unique due to its specific combination of benzimidazole, piperidine, and hexanamide moieties.
Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents, such as 2-substituted benzimidazoles.
Piperidine Derivatives: Compounds with piperidine rings but different functional groups, such as piperidine-based antihistamines.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the biological activity of benzimidazole with the pharmacological properties of piperidine and hexanamide. This combination may result in enhanced efficacy and specificity for certain applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
